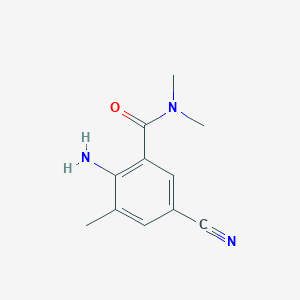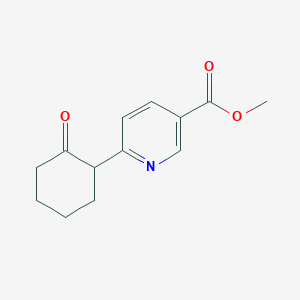![molecular formula C13H8ClNO3 B13002307 2'-Chloro-4'-nitro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13002307.png)
2'-Chloro-4'-nitro-[1,1'-biphenyl]-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Chloro-4’-nitro-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with a complex structure consisting of a biphenyl core substituted with chloro, nitro, and aldehyde groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-4’-nitro-[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method involves the Suzuki coupling reaction, where o-chloronitrobenzene is reacted with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base such as sodium carbonate . The reaction is carried out under nitrogen protection at elevated temperatures (around 130°C) to yield the desired biphenyl derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. For example, a three-step continuous flow process involving Suzuki coupling, nitro group reduction, and subsequent functionalization has been developed for the production of related compounds .
Análisis De Reacciones Químicas
Types of Reactions
2’-Chloro-4’-nitro-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Electrophilic Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Aromatic Substitution: The chloro group can be displaced by nucleophiles under specific conditions, forming new substituted biphenyl derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4), cobalt sulfate (CoSO4·7H2O), and hydrogen gas with a palladium catalyst.
Electrophilic Substitution: Nitric acid (HNO3) for nitration, chlorine (Cl2) for chlorination, and sulfuric acid (H2SO4) for sulfonation.
Nucleophilic Aromatic Substitution: Strong nucleophiles such as dimethylamine in ethanol solution.
Major Products
Reduction: 2’-Amino-4’-chloro-[1,1’-biphenyl]-3-carbaldehyde.
Electrophilic Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Nucleophilic Aromatic Substitution: Substituted biphenyl derivatives with nucleophiles replacing the chloro group.
Aplicaciones Científicas De Investigación
2’-Chloro-4’-nitro-[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2’-Chloro-4’-nitro-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect various biochemical pathways, leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
4’-Chloro-2-nitro-1,1’-biphenyl: Similar structure but lacks the aldehyde group.
2’-Amino-4’-chloro-[1,1’-biphenyl]-3-carbaldehyde: Formed by the reduction of the nitro group.
4’-Chloro-2-nitro-1,1’-biphenyl-3-carboxylic acid: Similar structure with a carboxylic acid group instead of an aldehyde.
Uniqueness
2’-Chloro-4’-nitro-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both nitro and aldehyde groups on the biphenyl core. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C13H8ClNO3 |
|---|---|
Peso molecular |
261.66 g/mol |
Nombre IUPAC |
3-(2-chloro-4-nitrophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8ClNO3/c14-13-7-11(15(17)18)4-5-12(13)10-3-1-2-9(6-10)8-16/h1-8H |
Clave InChI |
WGLXAAXBQHDRRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


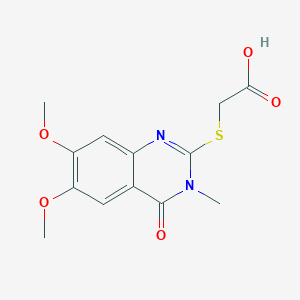
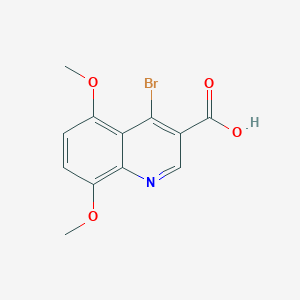
![2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13002238.png)

![tert-Butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13002245.png)
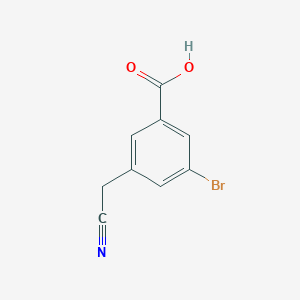

![3-Chloropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13002275.png)

